![molecular formula C13H18ClNO2 B1422804 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide CAS No. 1315367-51-1](/img/structure/B1422804.png)
2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide
Overview
Description
“2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide” is a chemical compound with the molecular formula C13H18ClNO2 . It has a molecular weight of 255.74 g/mol .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide” consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Metabolism in Human and Rat Liver Microsomes
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide, in human and rat liver microsomes. They found that these compounds undergo complex metabolic pathways, potentially involving carcinogenic intermediates. This study provides insights into the human and rat liver metabolism of chloroacetamide herbicides and their potential health implications (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structure Analysis
Nikonov et al. (2016) synthesized derivatives of N-(2-hydroxyphenyl)acetamide, which are structurally related to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide. They investigated the structures of these compounds using various spectroscopic and X-ray crystallography methods. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
Detection of Carbonyl Compounds in Environmental Samples
Houdier et al. (2000) described the use of a molecular probe, closely related to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide, for detecting carbonyl compounds in water samples. This research highlights the potential application of similar compounds in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Enantioselective Synthesis for Pharmaceutical Applications
Lund, Bøckmann, and Jacobsen (2016) conducted a study on the enantioselective synthesis of compounds structurally related to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide, which are used as building blocks for β-blocker drugs. This research is significant in the field of pharmaceutical synthesis, especially for the development of cardioselective medications (Lund, Bøckmann, & Jacobsen, 2016).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani, Pal, Hegde, and Hashim (2014) investigated the anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy) acetamide derivatives, which are chemically similar to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide. Their findings contribute to the development of new therapeutic agents in these areas (Rani, Pal, Hegde, & Hashim, 2014).
properties
IUPAC Name |
2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-11(12-6-3-2-4-7-12)17-9-5-8-15-13(16)10-14/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGQVKOSQBZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.